
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of amino, chloro, and fluorophenoxy groups attached to the anthracene core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Halogenation: Chlorine is introduced at the 7-position through halogenation reactions using reagents like thionyl chloride.
Etherification: The fluorophenoxy group is attached via etherification reactions using appropriate phenol derivatives and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthracene-9,10-dione: Lacks the chloro and fluorophenoxy groups, resulting in different chemical properties.
7-Chloro-2-(4-fluorophenoxy)anthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4-Diamino-2-(4-fluorophenoxy)anthracene-9,10-dione: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
1,4-Diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and fluorophenoxy groups, which confer distinct electronic and steric effects. These modifications enhance its utility in various applications, particularly in the fields of organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88605-31-6 |
|---|---|
Molekularformel |
C20H12ClFN2O3 |
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
1,4-diamino-7-chloro-2-(4-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-1-6-12-13(7-9)20(26)17-16(19(12)25)14(23)8-15(18(17)24)27-11-4-2-10(22)3-5-11/h1-8H,23-24H2 |
InChI-Schlüssel |
NERPXCPLJYRAER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


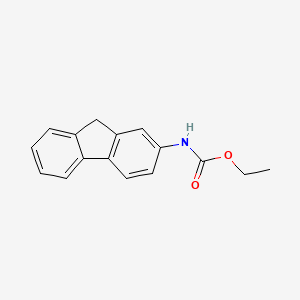
![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
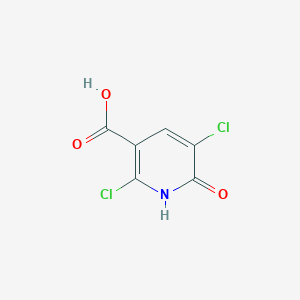
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
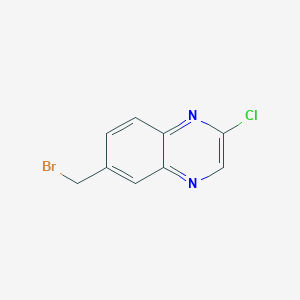
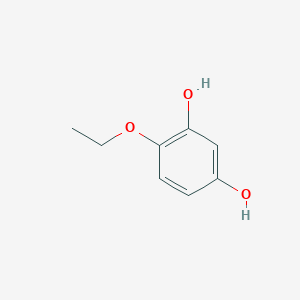
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)


![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

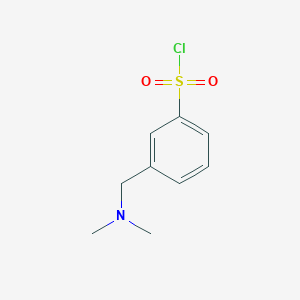
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
